N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide
CAS No.:
Cat. No.: VC16373580
Molecular Formula: C24H19NO5
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19NO5 |
|---|---|
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | N-[4-(1-benzofuran-2-carbonyl)phenyl]-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C24H19NO5/c1-28-20-12-9-17(14-21(20)29-2)24(27)25-18-10-7-15(8-11-18)23(26)22-13-16-5-3-4-6-19(16)30-22/h3-14H,1-2H3,(H,25,27) |
| Standard InChI Key | IQSODIJHOHGJBB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features three distinct moieties:
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A benzofuran core (C8H5O2) providing planar aromaticity and π-π stacking potential.
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A carbonyl-linked phenyl group enabling hydrogen bonding via the amide bridge.
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A 3,4-dimethoxybenzamide group contributing electron-donating methoxy substituents.
Computational Physicochemical Profiling
Table 1 summarizes key properties derived from quantum mechanical calculations and QSAR models :
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 401.4 g/mol | Drug-likeness compliance |
| LogP (octanol-water) | 2.06 ± 0.15 | Moderate lipophilicity |
| Topological PSA | 55.56 Ų | Balanced permeability-absorption |
| H-bond Donors/Acceptors | 1/4 | Solubility and target engagement |
| CYP2C19 Inhibition | Predicted IC50: 1.8 μM | Potential drug-drug interaction risk |
The compound adheres to Lipinski’s rule (MW < 500, LogP < 5, HBD < 5, HBA < 10), suggesting oral bioavailability.
Synthetic Methodologies
Key Reaction Steps
While exact protocols remain proprietary, retrosynthetic analysis suggests:
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Benzofuran Assembly: Coupling 2-carboxybenzofuran with 4-aminophenyl via Schotten-Baumann acylation ().
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Methoxy Group Installation: Electrophilic bromination of benzamide precursors followed by Ullmann-type methoxylation () .
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Final Amidation: Reacting 3,4-dimethoxybenzoic acid with the benzofuran-phenyl intermediate using DCC/HOBt activation ().
Yield Optimization Challenges
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Steric Hindrance: Bulky benzofuran and dimethoxy groups reduce amidation efficiency (~45% yield).
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Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility but risk carbonyl oxidation .
Biological Activity and Target Profiling
In Silico Target Prediction
Docking simulations using AutoDock Vina indicate affinity for:
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Serotonin 5-HT2A Receptor (ΔG = -9.2 kcal/mol): Stabilized by π-cation interactions with Trp336 and His235.
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Monoamine Oxidase B (MAO-B; ΔG = -8.7 kcal/mol): Competitive inhibition via FAD-binding site occlusion .
Experimental Findings
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MAO-B Inhibition: IC50 = 320 nM in recombinant human enzyme assays (ki = 0.18 μM).
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Neuroprotective Effects: 40% reduction in ROS levels in SH-SY5Y cells at 10 μM (p < 0.01 vs. control).
Pharmacokinetic and Toxicity Considerations
ADMET Predictions
Table 2 highlights critical ADMET parameters :
| Parameter | Prediction | Implication |
|---|---|---|
| Caco-2 Permeability | 12.7 × 10⁻⁶ cm/s | Moderate intestinal absorption |
| Plasma Protein Binding | 89.2% | Potential dosing frequency issues |
| hERG Inhibition | IC50 > 30 μM | Low cardiac toxicity risk |
| Ames Test | Negative | Minimal mutagenic concern |
Metabolic Pathways
CYP2C19-mediated O-demethylation generates a catechol metabolite (m/z 387.1), necessitating glucuronidation to prevent quinone formation .
Therapeutic Applications and Development Status
Neurological Indications
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Parkinson’s Disease: MAO-B inhibition reduces dopamine catabolism (EC50 = 110 nM in striatal slices).
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Depression: 5-HT2A antagonism correlates with reduced immobility time in forced-swim tests (35% at 5 mg/kg).
Challenges and Future Directions
Synthetic Scalability Issues
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Cost of Goods: 2-Carboxybenzofuran precursors account for 62% of raw material costs.
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Purification Complexity: RP-HPLC required for >98% purity due to diastereomeric byproducts .
Clinical Translation Barriers
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